molecular formula C8H7BrN2 B1281146 5-Bromo-2-methyl-2H-indazole CAS No. 465529-56-0

5-Bromo-2-methyl-2H-indazole

Cat. No.: B1281146
CAS No.: 465529-56-0
M. Wt: 211.06 g/mol
InChI Key: QFZOHVHNTZTZMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C8H7BrN2. It belongs to the indazole family, which is known for its significant biological and pharmacological properties. This compound is characterized by a bromine atom at the 5th position and a methyl group at the 2nd position on the indazole ring.

Scientific Research Applications

5-Bromo-2-methyl-2H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

5-Bromo-2-methyl-2H-indazole, a derivative of the heterocyclic compound indazole, has been found to interact with several targets. The primary targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets, leading to their inhibition, regulation, or modulation . For instance, it can inhibit the activity of cyclo-oxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of COX-2 can lead to a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) , all of which are involved in inflammation and pain .

Pharmacokinetics

The compound’s molecular weight of211.06 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, the inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, potentially reducing inflammation and pain . Furthermore, the compound’s interaction with CHK1, CHK2, and SGK kinases could potentially influence cell cycle regulation and the cellular response to DNA damage .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity upon single exposure . The target organs include the respiratory system .

Future Directions

The synthesis of 1H- and 2H-indazoles, including 5-Bromo-2-methyl-2H-indazole, has been a focus of research in recent years . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. One common method is the reaction of 2-methylindazole with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine atom or modifications to the methyl group.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoindazole: Lacks the methyl group, which can affect its biological activity and reactivity.

    5-Bromo-3-isopropyl-2-methyl-2H-indazole: Contains an additional isopropyl group, which can significantly alter its chemical and biological properties.

Uniqueness

5-Bromo-2-methyl-2H-indazole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOHVHNTZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467850
Record name 5-Bromo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-56-0
Record name 5-Bromo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methyl-2H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add at room temperature under nitrogen, trimethyloxonium tetrafluoroborate (229.34; g, 1.52; mol) portion wise to a mixture of 5-bromo-1H-indazole (199.6; g, 1.01 mol) in ethyl acetate (3.04; L, 31.06; mol), stir 2.5; h and filter to give a white solid. Wash the recovered solid twice with ethyl acetate (500; mL) and then add it portion wise to a cooled aqueous solution of 2; M sodium hydroxide (3.80; L, 7.60; mol) in an ice bath. Stir the mixture for 1; h, sonicate for 15; min., filter and wash the recovered solid twice with water (200; mL). Dry the solid overnight under vacuum, slurry in dichloromethane (1; L) and filter. Concentrate the filtrate and purify by silica gel chromatography eluting with dichloromethane to give the title compound as a yellow solid (149.77; g, 70%). MS (m/z): 211, 213; (M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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